5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
Description
5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a 3,4-dimethoxybenzylamino substituent at position 5 of the benzimidazolone core. Benzimidazolones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and receptor-modulating properties . The 3,4-dimethoxybenzyl group in this compound likely enhances lipophilicity and influences binding interactions with biological targets, as methoxy groups are common pharmacophores in drug design .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-6-3-10(7-15(14)22-2)9-17-11-4-5-12-13(8-11)19-16(20)18-12/h3-8,17H,9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETNKSOQIDXNIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150596 | |
| Record name | 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309734-67-6 | |
| Record name | 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309734-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(3,4-Dimethoxyphenyl)methyl]amino]-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzylamine and 2-aminobenzimidazole.
Condensation Reaction: The 3,4-dimethoxybenzylamine is reacted with 2-aminobenzimidazole in the presence of a suitable condensing agent such as carbodiimide or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring system, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
5-[(3,4-Dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxybenzyl group provides electron-donating methoxy groups, which increase aromatic π-electron density compared to dichloro (electron-withdrawing) or difluoro analogs . This difference may modulate interactions with hydrophobic binding pockets or enzymatic active sites.
- Lipophilicity : The dichlorobenzyl analog (Cl substituents) is predicted to have higher logP values than the dimethoxybenzyl target, while the pyridinylmethyl derivative (polar pyridine) may exhibit lower logP .
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